molecular formula C8H2Cl4O4 B1668883 Chlorthal CAS No. 2136-79-0

Chlorthal

Cat. No. B1668883
CAS RN: 2136-79-0
M. Wt: 303.9 g/mol
InChI Key: KZCBXHSWMMIEQU-UHFFFAOYSA-N
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Description

Chlorthal, also known as tetrachloroterephthalic acid, is a 2-hydroxyisophthalic acid . It is often used in the form of its variant, chlorthal-dimethyl .


Synthesis Analysis

While specific synthesis methods for Chlorthal were not found, there are general methods for C-H methylation which could potentially be applied to structurally complex molecules like Chlorthal . These methods rely on a boron-based methyl source and take advantage of inherently present functional groups to guide the C-H activation .


Molecular Structure Analysis

The molecular formula of Chlorthal is C8H2Cl4O4 . It is a variant of tetrachloroterephthalic acid .


Physical And Chemical Properties Analysis

Chlorthal has a molecular weight of 303.9 g/mol . Further details about its physical and chemical properties were not found in the available resources.

Scientific Research Applications

Application

Chlorthal, also known as chlorthal-dimethyl, is a residual benzoic acid herbicide used for pre-emergent control of annual grasses and some annual broad-leaved weeds . It is selective and non-systemic, acting by inhibiting seed germination .

Results or Outcomes

Chlorthal has been found to be effective against a variety of weeds, including barnyardgrass, bindweed, nightshade, chickweed, crabgrass, fat-hen, pigweed, redshank, fescue, stinging nettle, petty spurge, and ryegrass . It is used in a variety of crops, including vegetables such as brassicas, peas & beans, onions, carrots, turnips, as well as strawberries, cotton, lucerne, ornamentals, and lawns .

Water Treatment

Application

Chlorthal can sometimes contaminate groundwater, and there are methods to remove it .

Method of Application

Several treatment options have been assessed for the removal of Chlorthal from groundwater. These include treatment by granular activated carbon (GAC), Ultraviolet (UV) light irradiation, UV with hydrogen peroxide, ozonation, and ozonation with hydrogen peroxide .

Results or Outcomes

The specific results or outcomes of these treatments would depend on a variety of factors, including the concentration of Chlorthal in the water, the specific treatment method used, and the conditions under which the treatment is carried out .

Environmental Impact Assessment

Application

Chlorthal, due to its use as a herbicide, can have an impact on the environment. Therefore, it is often the subject of environmental impact assessments .

Method of Application

These assessments typically involve monitoring the levels of Chlorthal in the environment, particularly in soil and water, and studying its effects on non-target organisms . This can involve laboratory tests as well as field studies .

Safety And Hazards

When handling Chlorthal, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas .

properties

IUPAC Name

2,3,5,6-tetrachloroterephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl4O4/c9-3-1(7(13)14)4(10)6(12)2(5(3)11)8(15)16/h(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCBXHSWMMIEQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)C(=O)O)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3039400
Record name Chlorthal
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Molecular Weight

303.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Chlorthal
Source Human Metabolome Database (HMDB)
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Product Name

Chlorthal

CAS RN

2136-79-0
Record name Chlorthal
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Record name Chlorthal [ISO]
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Record name Chlorthal
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Record name Chlorthal
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Record name Tetrachloroterephthalic Acid
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Record name CHLORTHAL
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Record name Chlorthal
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Melting Point

343 - 345 °C
Record name Chlorthal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029628
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

In Examples 1 to 3, the hydrolysis of 2,3,5, 6-tetrachloro-1,4-benzenedicarboxamide occurred in sulfuric acid containing fuming sulfuric acid even in the absence of 2 mol, stoichiometric amount, of water added from outside per mol of 2,3,5,6-tetrachloro-1, 4-benzenedicarboxamide, and the reaction proceeded at 180° C. or lower temperatures, thereby forming desired 2,3,5,6-tetrachloro-1,4-benzenedicarboxylic acid.
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Synthesis routes and methods II

Procedure details

6.04 g (0.02 mol) of 2,3,5,6-tetrachloro-1, 4-benzenedicarboxamide and 17.65 g of sulfuric acid, consisting of 12.43 g of 96.3% sulfuric acid (containing 0.0256 mol of water) and 5.22 g of 26% fuming sulfuric acid (containing 0.017 mol of SO3), were charged into a reactor, and a hydrolysis of 2,3,5,6-tetrachloro-1,4-benzenedicarboxamide was performed at 180° C. for 6 hr under atmospheric pressure. The amount of water which was present prior to the reaction was 0.0086 mol because the SO3 in fuming sulfuric acid and the water in sulfuric acid were converted to sulfuric acid according to the formula (IV). After the completion of the reaction, precipitated crystals were collected by filtration, washed with water, and dried. As a result, 2,3,5,6-tetrachloro-1,4-benzenedicarboxylic acid was obtained.
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Synthesis routes and methods III

Procedure details

In the hydrolysis of 2,3,5,6-tetrachloro-1, 4-benzenedicarboxamide, as is apparent from Examples 4 and 5, the maximum reduction of the amount of water in sulfuric acid resulted in efficiently forming desired 2,3,5,6-tetrachloro-1,4-benzenedicarboxylic acid by heating 2,3,5,6-tetrachloro-1,4-benzenedicarboxamide at 180 or 130° C. for 7 or 27 hr.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Chlorthal
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